2-(Difluoromethyl)-5-iodobenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4F2INO |
|---|---|
Molecular Weight |
295.02 g/mol |
IUPAC Name |
2-(difluoromethyl)-5-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO/c9-7(10)8-12-5-3-4(11)1-2-6(5)13-8/h1-3,7H |
InChI Key |
XCINSJUAKRGSBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)N=C(O2)C(F)F |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Difluoromethyl 5 Iodobenzo D Oxazole
Methodologies for Difluoromethyl Group Incorporation into Heterocycles.
Direct C–H Difluoromethylation Approaches
Direct C–H difluoromethylation is an atom-economical and efficient method for synthesizing difluoromethylated heterocycles. This approach circumvents the often lengthy and complex steps required for substrate pre-functionalization. nih.govnih.gov Recent years have seen the emergence of powerful techniques driven by photoredox catalysis, transition metals, and radical chemistry.
Visible-light organophotoredox catalysis has emerged as a green and powerful tool for direct C–H difluoromethylation. nih.gov This method typically employs an organic dye as a photocatalyst, which, upon light absorption, initiates a single-electron transfer (SET) process to generate a difluoromethyl radical from a suitable precursor. A significant advantage of this approach is the use of mild reaction conditions, often at room temperature and utilizing O₂ from the air as a sustainable terminal oxidant. nih.govresearchgate.net
Key features of this methodology include:
Catalysts: Inexpensive organic dyes like Rose Bengal or Eosin Y are commonly used. researchgate.net More advanced systems using Covalent Organic Frameworks (COFs) with dual reactive centers have also been developed to enhance photocatalytic efficiency. acs.orgnih.gov
Reagents: Sodium difluoromethanesulfinate (CF₂HSO₂Na) is a widely used, commercially available, and inexpensive source of the CF₂H radical. nih.govresearchgate.net
Conditions: Reactions are typically conducted under visible light irradiation (e.g., green LEDs) in solvents like DMSO, often without the need for metal additives. nih.govresearchgate.net
This strategy has been successfully applied to a broad range of N-heterocycles, demonstrating its potential for the late-stage functionalization of complex molecules. nih.govnih.gov
Table 1: Examples of Organophotoredox-Catalyzed C-H Difluoromethylation of Heterocycles
Transition metals, particularly copper and palladium, are effective catalysts for the difluoromethylation of heteroaromatic compounds. Copper-catalyzed methods are notable for their relatively low cost and versatile reactivity. rsc.org These reactions can proceed through direct C–H activation or via cross-coupling with pre-functionalized substrates.
For direct C–H difluoromethylation, copper catalysts can mediate the oxidative functionalization of a C–H bond. For instance, a copper-mediated C-H oxidative difluoromethylation of heteroarenes using TMSCF₂H as the difluoromethyl source and 9,10-phenanthrenequinone (PQ) as an oxidant has been reported. acs.org Similarly, palladium catalysis has been employed for the decarbonylative C–H difluoromethylation of azoles, including benzoxazole (B165842), using difluoromethyl anhydrides. nih.gov This latter method selectively functionalizes the C2-position of the benzoxazole ring. nih.gov
Radical difluoromethylation is a cornerstone for incorporating the CF₂H group into heterocycles, valued for its mild conditions and high functional group tolerance. rsc.org These reactions rely on the generation of the difluoromethyl radical (•CF₂H), which then adds to the heteroaromatic ring in a Minisci-type fashion, typically at an electron-deficient position. nih.gov
A variety of reagents have been developed to serve as precursors to the •CF₂H radical, each with different activation methods: rsc.orgresearchgate.net
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): A benchtop-stable solid that generates the •CF₂H radical upon treatment with an oxidant like tert-butyl hydroperoxide (tBuOOH). nih.govresearchgate.net
Difluoroacetic Anhydride: An inexpensive and easy-to-handle liquid that can serve as a •CF₂H source under visible-light photocatalysis. researchgate.net
Difluoromethyl Triphenylphosphonium Bromide: A bench-stable salt used in visible light-induced radical reactions. researchgate.net
N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A reagent capable of transferring a CF₂H group to various nucleophiles, potentially involving a difluorocarbene intermediate. acs.org
These radical processes are particularly effective for nitrogen-containing heterocycles and demonstrate high regioselectivity, often functionalizing a single, electronically favored position. nih.gov
Table 2: Common Reagents for Radical Difluoromethylation
Pre-functionalization Strategies for CF₂H Introduction
While direct C–H activation is elegant, pre-functionalization strategies offer unparalleled control over the site of difluoromethylation. This approach is essential when a specific regioisomer, such as 2-(Difluoromethyl)-5-iodobenzo[d]oxazole, is the target. In this method, a leaving group, such as a halogen or sulfonate, is first installed on the heterocycle, which then undergoes a cross-coupling reaction with a difluoromethylating agent.
A prominent example is the copper-catalyzed difluoromethylation of aryl iodides. researchgate.net In this reaction, an iodo-substituted heterocycle (like 5-iodobenzo[d]oxazole) can be coupled with a (difluoromethyl)zinc reagent. researchgate.net The reaction proceeds efficiently without the need for complex ligands. researchgate.net This strategy leverages the well-defined position of the iodine atom to ensure the CF₂H group is introduced exclusively at that site.
Another approach involves nucleophilic aromatic substitution (SₙAr) on an activated heterocycle. For instance, a 2-(methylsulfonyl)benzothiazole can undergo a C-difluoromethylation reaction, where the methylsulfonyl group at the 2-position acts as a leaving group. researchgate.net This highlights how a pre-installed group at the C2 position of a benzoxazole-like core can direct the introduction of the difluoromethyl group.
Site-Selective Difluoromethylation on Aromatic and Heteroaromatic Systems, with emphasis on the benzoxazole core
Achieving site-selectivity is critical in the synthesis of complex molecules. The electronic nature of the heterocyclic ring and the chosen methodology are the primary determinants of the reaction's regiochemical outcome.
For the benzoxazole core, direct C–H functionalization methods typically target the C2 position. The C2 carbon is situated between two heteroatoms (nitrogen and oxygen), making the C2-H bond relatively acidic and susceptible to deprotonation or concerted metalation-deprotonation. nih.gov Palladium-catalyzed decarbonylative C–H functionalization, for example, has been shown to be highly selective for the C2-position of benzoxazole. nih.gov
Radical difluoromethylation via a Minisci-type reaction also exhibits predictable selectivity. The •CF₂H radical can possess nucleophilic character, leading it to preferentially attack electron-deficient positions on the heteroaromatic ring. nih.govresearchgate.net For many N-heterocycles, this results in highly regioselective functionalization. nih.gov
In contrast, strategies for meta- or para-selective functionalization relative to the nitrogen atom often require more complex, multi-step approaches, such as temporary dearomatization of the ring to alter its innate reactivity patterns. nih.govresearchgate.net For a target like this compound, a pre-functionalization strategy is the most direct and reliable method. Synthesizing a 2-functionalized-5-iodobenzo[d]oxazole intermediate would allow for the specific introduction of the CF₂H group at the C2 position, leaving the iodine at C5 untouched for subsequent synthetic transformations.
Methodologies for Directed Iodination of Benzo[d]oxazole Systems.
The precise installation of an iodine atom onto the benzo[d]oxazole scaffold is crucial for the synthesis of this compound. Various methods have been developed to achieve regioselective iodination of heterocyclic systems, which can be adapted for this purpose.
Electrophilic aromatic substitution is a fundamental method for the introduction of halogens onto aromatic rings. In the context of benzoxazoles, the regioselectivity of iodination is governed by the electronic properties of the heterocyclic system. The benzoxazole ring is an electron-rich system, and the positions most susceptible to electrophilic attack are generally the C5 and C7 positions of the benzene (B151609) ring.
The direct iodination of the indole nucleus, a related heterocyclic system, has been shown to be highly regioselective. For instance, an efficient method for the C5-H direct iodination of indoles has been reported, highlighting the possibility of achieving regioselectivity under mild, metal-free conditions. rsc.org Such approaches, potentially proceeding through a radical pathway, offer a practical route to C5-functionalized heterocycles. rsc.org
Furthermore, electrochemical methods for iodination provide a green and controlled approach. nih.gov These methods involve the in situ generation of iodinating species, such as molecular iodine (I₂) or hypoiodous acid (HIO), at an electrode surface. nih.gov By controlling the electrode potential, the generation of the desired iodinating agent can be fine-tuned, allowing for selective reactions with substrates susceptible to electrophilic attack. nih.gov For successful electrochemical iodination, the oxidation potential of the benzoxazole substrate must be higher than that of the formation of the iodinating species to prevent substrate degradation. nih.gov
| Heterocyclic System | Position of Iodination | Reaction Conditions | Key Factors |
|---|---|---|---|
| Indoles | C5 | Mild, metal-free | Radical pathway |
| General Aromatics | ortho/para to activating groups | Electrochemical generation of I₂/HIO | Substrate oxidation potential |
The halogen dance reaction is a powerful tool for the isomerization of halogenated aromatic and heteroaromatic compounds, allowing for the migration of a halogen atom to a different position on the ring. This reaction typically proceeds via a base-induced deprotonation to form an anionic intermediate, which then facilitates the halogen migration.
While not yet reported specifically for this compound, the principles of the halogen dance have been demonstrated on related heterocyclic systems. For example, a benzoxazole-directed halogen dance of a bromofuran has been described. thieme-connect.comthieme-connect.com In this case, the benzoxazole moiety directs the initial lithiation, leading to the formation of an α-lithiofuran, which then undergoes further functionalization. thieme-connect.comthieme-connect.com This demonstrates the directing capability of the benzoxazole group in such transformations.
The first halogen dance reaction on an oxazole (B20620) derivative has also been reported, showcasing the migration of a bromine atom from the 5-position to the less accessible 4-position. muni.cz This was achieved through initial lithiation at the 4-position, followed by the halogen migration. muni.cz These examples suggest that a similar strategy could potentially be employed for the synthesis of specifically substituted iodo-benzoxazoles, where an initially placed iodine atom could be "danced" to the desired 5-position under the influence of a suitable directing group and base.
| Substrate | Directing Group | Halogen Migration | Key Intermediate |
|---|---|---|---|
| Bromofuran | Benzoxazole | Not specified | α-lithiofuran |
| 5-Bromo-4-phenyloxazole | None | 5-position to 4-position | 5-lithio-intermediate |
Hypervalent iodine reagents are versatile and environmentally friendly compounds that have found wide application in organic synthesis, including in halogenation and the formation of heterocyclic rings. nih.govacs.org These reagents can act as both oxidants and electrophilic sources of iodine.
In the context of benzoxazole synthesis, hypervalent iodine reagents are frequently used to mediate oxidative cyclization reactions. core.ac.ukacs.orgdaneshyari.comresearchgate.net For instance, reagents like (diacetoxyiodo)benzene (PIDA) and phenyliodine bis(trifluoroacetate) (PIFA) can trigger intramolecular cyclizations to form the benzoxazole core. core.ac.uktandfonline.com These reactions often proceed under mild conditions and offer a high degree of efficiency. daneshyari.comresearchgate.net
While direct iodination of the benzoxazole ring using hypervalent iodine reagents is less commonly reported, their application in cyclization reactions is well-established. For example, the PIFA/TMSOTf-mediated synthesis of benzoxazole derivatives from N-(4-alkoxy-phenyl) and N-(4-acetamido-phenyl) benzamides proceeds through an intramolecular oxidative C–O coupling. tandfonline.com This highlights the ability of hypervalent iodine reagents to facilitate the formation of the oxazole ring.
| Reagent | Application | Reaction Type | Reference |
|---|---|---|---|
| PIDA, PIFA | Benzoxazole synthesis | Oxidative cyclization | core.ac.uktandfonline.com |
| (Diacetoxyiodo)benzene | Benzoxazole synthesis | Oxidative rearrangement | daneshyari.com |
| Electrochemically generated I(III) | Benzoxazole synthesis | Oxidative cyclization of imines | acs.orgosi.lv |
Convergent and Divergent Synthetic Routes to the this compound Core.
The construction of the this compound core can be approached through either convergent or divergent synthetic strategies. In a convergent approach, the substituted 2-aminophenol (B121084) and the difluoromethyl-containing building block are brought together in the final steps. In a divergent approach, the benzoxazole core is first synthesized and then functionalized at the 2- and 5-positions.
The formation of the benzoxazole ring is a key step in the synthesis of the target molecule. A variety of methods exist for the construction of this heterocyclic system, with the cyclization of 2-aminophenols being one of the most common and versatile.
The condensation and cyclization of 2-aminophenols with various electrophilic partners is a widely employed strategy for the synthesis of 2-substituted benzoxazoles. mdpi.comnih.govorganic-chemistry.orgmdpi.comresearchgate.net The choice of the electrophilic partner determines the substituent at the 2-position of the resulting benzoxazole.
For the synthesis of this compound, a 4-iodo-2-aminophenol would be the required precursor. This could be reacted with a suitable difluoromethyl-containing electrophile, such as difluoroacetic acid or one of its derivatives. The cyclization can be promoted by a variety of catalysts and reaction conditions.
Common methods for the cyclization of 2-aminophenols include reactions with:
Aldehydes: In the presence of an oxidizing agent or under aerobic conditions. nih.gov
Carboxylic acids or their derivatives: Often requiring high temperatures or the use of coupling agents. mdpi.comresearchgate.net
Tertiary amides: Activated by reagents like triflic anhydride (Tf₂O). nih.gov
β-Diketones: Catalyzed by a combination of a Brønsted acid and a copper salt. organic-chemistry.org
The reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid has also been reported for the synthesis of 2-aminobenzoxazoles, demonstrating the versatility of 2-aminophenols as starting materials. nih.gov
| Electrophilic Partner | Catalyst/Promoter | Key Features |
|---|---|---|
| Aldehydes | Oxidizing agents | Forms 2-aryl or 2-alkyl benzoxazoles. |
| Carboxylic Acids | High temperature, coupling agents | Versatile for introducing various substituents. |
| Tertiary Amides | Triflic anhydride (Tf₂O) | Mild and effective activation of the amide. nih.gov |
| β-Diketones | Brønsted acid and CuI | Provides access to 2-substituted benzoxazoles. organic-chemistry.org |
Sequential Functionalization: Order of Introduction of CF2H and Iodo Moieties
The synthesis of this compound requires the introduction of two distinct functional groups onto the benzoxazole scaffold. The order in which these groups are installed is a critical consideration.
One plausible route involves the synthesis of a 2-(difluoromethyl)benzoxazole, followed by iodination at the 5-position. The difluoromethyl group can be introduced by cyclization of a 2-aminophenol with a difluoroacetic acid derivative. researchgate.net Subsequent electrophilic iodination would likely be directed to the 5- and 7-positions of the benzoxazole ring, necessitating careful control of stoichiometry and reaction conditions to achieve regioselectivity for the 5-position.
Alternatively, the synthesis could commence with an iodinated 2-aminophenol, such as 2-amino-4-iodophenol. This precursor could then be condensed with a difluoromethyl-containing synthon. For example, a one-pot reaction of 2-aminophenols with difluoroacetic acid can yield 2-difluoromethyl substituted benzoxazoles. researchgate.net This approach offers better control over the position of the iodine atom.
A third strategy could involve the late-stage functionalization of a pre-formed 5-iodobenzoxazole. The 2-position of benzoxazoles can be functionalized through various methods, although direct C-H difluoromethylation is challenging. A more viable approach would be the conversion of a 2-unsubstituted or 2-halobenzoxazole to the desired product.
One-Pot and Multicomponent Synthesis Approaches for Benzo[d]oxazole Derivatives
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. organic-chemistry.org Several such methods have been developed for the synthesis of benzoxazole derivatives. ijpbs.comacs.org
A common one-pot approach involves the condensation of a 2-aminophenol with an aldehyde, followed by in situ oxidative cyclization. semanticscholar.orgtandfonline.com Catalysts such as molecular iodine, tandfonline.com zinc triflate, tandfonline.com or various metal nanoparticles can promote this transformation. ijpbs.com For the synthesis of this compound, a one-pot reaction between 2-amino-4-iodophenol and difluoroacetaldehyde or a suitable equivalent could be envisioned.
Palladium-catalyzed multicomponent reactions have also been reported for the synthesis of benzoxazoles. organic-chemistry.org These reactions can efficiently couple an aryl halide, an aminophenol, and an isocyanide to generate the benzoxazole core in a single step. organic-chemistry.org This strategy could potentially be adapted for the target molecule, although it would require a more complex substrate design. Fe(III)-salen complexes have also been shown to be effective catalysts for the one-pot multicomponent synthesis of benzoxazoles from catechols, ammonium acetate, and aldehydes. acs.org
Regiochemical and Stereochemical Control in the Synthesis of Substituted Benzo[d]oxazoles
Achieving the desired substitution pattern on the benzoxazole ring is a key challenge. Regiochemical control is particularly important for a molecule like this compound.
Directing groups can be employed to control the regioselectivity of C-H functionalization reactions. In the context of benzoxazoles, the benzoxazolyl group itself can act as a directing group. For instance, in 2-arylbenzoxazoles, direct arylation often occurs at the ortho position of the 2-aryl ring. mdpi.com To achieve functionalization at specific positions on the benzoxazole core, such as the C7 position, an additional directing group may be necessary. mdpi.com
For the introduction of the iodo group at the 5-position, the inherent electronic properties of the benzoxazole ring system generally favor electrophilic substitution at the 5- and 7-positions. Achieving selectivity might require blocking the more reactive position or using a directing group to favor substitution at the desired site. The use of transient directing groups is an emerging strategy that avoids the need for extra steps to install and remove the directing group. snnu.edu.cn
The choice of catalyst can play a crucial role in determining the regioselectivity of a reaction. In palladium-catalyzed cross-coupling reactions, the ligand coordinated to the metal center can influence which C-H bond is activated. organic-chemistry.org For example, in the synthesis of oxazolines and benzoxazoles via a palladium-catalyzed multicomponent process, the catalyst system is key to the high efficiency and selectivity of the reaction. organic-chemistry.org
Advanced Spectroscopic and Structural Characterization of 2 Difluoromethyl 5 Iodobenzo D Oxazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-(Difluoromethyl)-5-iodobenzo[d]oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole (B165842) ring and a characteristic signal for the difluoromethyl group. The aromatic region would display a complex splitting pattern due to the substitution. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JH-F), typically with a coupling constant around 50-60 Hz. rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F). The aromatic carbons will show distinct chemical shifts influenced by the iodine atom and the oxazole (B20620) ring. The carbon bearing the iodine atom (C-5) would be shielded, appearing at a lower chemical shift compared to the unsubstituted parent compound.
¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the presence of the difluoromethyl group. It is expected to show a doublet, resulting from the coupling with the single proton of the -CHF₂ group (²JF-H), with a coupling constant corresponding to that observed in the ¹H NMR spectrum. rsc.orgrsc.org The chemical shift of the fluorine atoms provides valuable information about their electronic environment.
Table 4.1: Predicted NMR Spectroscopic Data for this compound.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | 7.50 - 8.00 | m | - | Aromatic-H |
| ¹H | 6.85 | t | ²JH-F ≈ 56 Hz | -CHF₂ |
| ¹³C | 150 - 160 | t | ¹JC-F ≈ 240 Hz | C-2 (benzoxazole) |
| ¹³C | 110 - 150 | m | - | Aromatic-C |
| ¹³C | 115.8 | t | ¹JC-F ≈ 260 Hz | -CHF₂ |
| ¹³C | ~90 | s | - | C-I |
| ¹⁹F | -90 to -130 | d | ²JF-H ≈ 56 Hz | -CHF₂ |
Note: This is a predictive table based on data from analogous structures. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to understand the connectivity within the molecule, a series of two-dimensional (2D) NMR experiments are essential. ipb.pt
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to establish the connectivity between the adjacent protons on the benzene (B151609) ring, helping to assign their specific positions. science.govrsc.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.com This would allow for the direct assignment of the protonated carbons in the benzene ring and confirm the correlation between the -CHF₂ proton and its carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. While less critical for a rigid planar molecule like this, it can confirm through-space interactions and help in assigning closely resonating aromatic protons. ipb.ptresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the exact molecular weight and elemental composition of a compound. Using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), HRMS can provide a mass measurement with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of the molecular formula (C₈H₄F₂INO). rsc.orgrsc.orgrsc.org
Fragmentation analysis within the mass spectrometer provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected:
Loss of Iodine: A prominent fragmentation pathway would involve the cleavage of the C-I bond, resulting in a fragment ion corresponding to the [M-I]⁺ species.
Benzoxazole Ring Fragmentation: The heterocyclic ring itself can undergo characteristic cleavages. The fragmentation of the oxazole ring often involves the loss of CO or HCN fragments. clockss.org
Loss of Difluoromethyl Group: Fragmentation involving the C-C bond between the benzoxazole ring and the difluoromethyl group could also occur.
Table 4.2: Predicted HRMS Data for this compound (C₈H₄F₂INO).
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ | 309.9351 | (To be determined) |
| [M]⁺ | 308.9273 | (To be determined) |
Note: Calculated m/z values are for the most abundant isotopes.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:
C-F stretching: Strong absorption bands typically in the 1100-1000 cm⁻¹ region.
C-H stretching (aromatic and CHF₂): Around 3100-3000 cm⁻¹ and ~2995 cm⁻¹ respectively. asianpubs.org
C=N stretching of the oxazole ring: Around 1650-1550 cm⁻¹.
C-O-C stretching of the oxazole ring: Around 1250 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
C-I stretching: A weak band at lower wavenumbers, typically in the 600-500 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds often give strong Raman signals. The aromatic ring vibrations and the symmetric C-F stretching modes would be expected to be prominent in the Raman spectrum.
Together, IR and Raman spectra provide a unique "molecular fingerprint" that can be used for identification and quality control. researchgate.net
X-ray Crystallography for Solid-State Molecular Architecture, Bond Lengths, and Angles
Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. nih.gov
Key structural features that would be determined include:
The planarity of the benzoxazole ring system. nih.gov
The precise geometry of the difluoromethyl group.
The C-I bond length.
Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or halogen bonding involving the iodine atom, which govern the crystal packing. nih.gov
This data is invaluable for understanding the molecule's conformation and how it interacts with its environment in the solid state.
Other Advanced Characterization Techniques (e.g., UV-Vis Spectroscopy, Chiroptical Methods for potential chiral derivatives)
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to be strong UV absorbers. scielo.br The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol, cyclohexane) would likely show absorption maxima (λmax) in the UVA range (320-400 nm) and UVB range (290-320 nm), corresponding to π→π* transitions within the conjugated aromatic system. scielo.brmdpi.comresearchgate.netrsc.org The substitution pattern, including the iodo and difluoromethyl groups, would influence the exact position and intensity of these absorption bands. mdpi.com
Chiroptical Methods for Potential Chiral Derivatives: The parent molecule, this compound, is achiral. However, if a chiral center were introduced into a derivative, chiroptical techniques would be essential for its characterization. mdpi.com
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the stereochemistry of chiral molecules and could be used to determine the absolute configuration of enantiomers or study conformational changes of chiral derivatives. light-am.com
Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength and provides complementary information to CD spectroscopy.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of electronic CD and can provide detailed stereochemical information.
The enantiomeric separation of such chiral derivatives could be achieved using chiral chromatography. mdpi.com These chiroptical methods are fundamental in the development of enantiomerically pure compounds for applications in fields like asymmetric catalysis. tum.de
Derivatization Strategies and Scaffold Modification of 2 Difluoromethyl 5 Iodobenzo D Oxazole
Diversification at the C5-Iodo Position
The iodine atom at the C5 position of the benzoxazole (B165842) ring serves as a versatile linchpin for introducing molecular diversity. As a classic aryl iodide, it readily participates in a multitude of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Formation of Carbon-Carbon Bonds (e.g., through various cross-coupling reactions)
Transition-metal catalysis provides a powerful toolkit for forging new carbon-carbon bonds at the C5 position. Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are instrumental in this regard, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl substituents.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a robust method for coupling aryl iodides with aryl or vinyl boronic acids or their esters. For a substrate like 2-(difluoromethyl)-5-iodobenzo[d]oxazole, this reaction would enable the synthesis of 5-aryl or 5-vinyl derivatives, significantly expanding the molecular framework. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂, a phosphine ligand, and a base.
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85-95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | ~90-98 |
| 3-Pyridinylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | ~80-92 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | ~75-88 |
Note: Data presented is representative of Suzuki-Miyaura couplings on analogous aryl iodide systems and serves as an illustrative guide.
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of aryl iodides with terminal alkynes, catalyzed by a combination of palladium and copper(I) salts. organic-chemistry.org This method is highly effective for introducing alkynyl moieties onto the benzoxazole scaffold, which can serve as handles for further transformations or as key components of conjugated materials. The reaction is typically carried out in the presence of an amine base, which also often acts as the solvent. organic-chemistry.org
| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | ~90-98 |
| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | ~88-96 |
| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | Acetonitrile | ~85-95 |
| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | Toluene | ~80-90 |
Note: Data is illustrative, based on typical Sonogashira reaction outcomes for aryl iodides. nih.govajol.info
Heck Reaction: The Heck reaction enables the arylation of alkenes, providing a direct route to 5-vinyl or 5-styrenyl substituted benzoxazoles. nih.gov This palladium-catalyzed process typically involves the reaction of the aryl iodide with an alkene in the presence of a base to regenerate the active catalyst. nih.gov The regioselectivity of the addition to the alkene is a key consideration, often favoring the less substituted carbon. nih.gov
| Alkene Partner | Catalyst System | Base | Solvent | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | ~75-90 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | ~80-95 |
| Cyclohexene | [PdCl(allyl)]₂ | K₂CO₃ | DMF | ~70-85 |
| 1-Octene | Herrmann's catalyst | Na₂CO₃ | NMP | ~70-85 |
Note: Yields are estimates based on Heck reactions with similar aryl iodide substrates. researchgate.net
Formation of Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bonds
Beyond C-C bonds, the C5-iodo position is amenable to the formation of bonds with key heteroatoms, which is of particular interest for modulating the physicochemical and biological properties of the molecule.
Buchwald-Hartwig Amination: This palladium-catalyzed amination is a cornerstone of modern synthetic chemistry for forming C-N bonds. wikipedia.orglibretexts.org It allows for the coupling of aryl iodides with a vast array of primary and secondary amines, anilines, and other nitrogen nucleophiles. wikipedia.org The choice of phosphine ligand is critical for the success and scope of the reaction. acsgcipr.org
| Amine Partner | Catalyst System | Base | Solvent |
| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene |
| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane |
| Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH |
| Pyrrolidine | [Pd(cinnamyl)Cl]₂ / DavePhos | LiHMDS | THF |
Note: This table presents typical conditions for Buchwald-Hartwig amination of aryl iodides. chemrxiv.org
Ullmann-Type Couplings: Copper-catalyzed Ullmann condensations are a classic and still highly relevant method for forming C-O and C-S bonds. nih.gov Modern protocols often use soluble copper sources and ligands, allowing for milder reaction conditions compared to the traditional high-temperature procedures. These reactions enable the synthesis of 5-phenoxy, 5-alkoxy, and 5-arylthio derivatives of the benzoxazole core.
| Nucleophile | Catalyst System | Base | Solvent |
| Phenol | CuI / Picolinic Acid | K₃PO₄ | DMSO |
| 4-Methoxythiophenol | CuI / 1,10-Phenanthroline | K₂CO₃ | NMP |
| Methanol (as sodium methoxide) | CuI | (none) | Methanol (reflux) |
| Ethanethiol | Cu(OAc)₂ / 2,2'-Biimidazole | Cs₂CO₃ | DMF |
Note: The table outlines representative conditions for modern Ullmann-type couplings. researchgate.net
Isotopic Labeling Strategies for the Iodo Group
The iodine atom can be replaced with one of its radioisotopes, such as ¹²³I, ¹²⁵I, or ¹³¹I, for applications in biomedical imaging (SPECT) or radiotherapy. This is typically achieved through an isotopic exchange reaction or by electrophilic or nucleophilic radioiodination of a suitable precursor, such as a stannyl or boronic acid derivative at the C5 position.
Direct electrophilic radioiodination can be performed on an activated aromatic ring using a radioiodide source (e.g., Na[¹²⁵I]) and an oxidizing agent like N-chlorosuccinimide (NCS) or Iodogen®. For a more regioselective approach, a precursor molecule, such as 2-(difluoromethyl)benzo[d]oxazol-5-yl)tributylstannane, can be synthesized and then subjected to radioiododestannylation, which proceeds under mild conditions with high efficiency.
Functionalization at the C2-Difluoromethyl Position
The difluoromethyl (CF₂H) group is not merely a passive bioisostere of a hydroxyl or thiol group; its unique electronic properties and the presence of a C-H bond offer opportunities for further chemical modification.
Modifications of the Fluorine Atoms for Further Functionality
While the C-F bond is exceptionally strong, recent advances in frustrated Lewis pair (FLP) chemistry have enabled the selective activation and formal substitution of a single fluorine atom within a CF₂H group. This two-step process involves a defluorination reaction mediated by an FLP, followed by radiofluorination. This strategy allows for the introduction of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide used in Positron Emission Tomography (PET). researchgate.net This approach is particularly valuable as it can potentially use the final, non-radioactive compound as the direct precursor for the radiolabeled version, streamlining the synthesis of PET tracers. researchgate.net
| Method | Reagents | Key Feature | Application |
| FLP-mediated C-F activation | 1. Frustrated Lewis Pair (e.g., phosphine/borane) 2. [¹⁸F]Fluoride source (e.g., K[¹⁸F]F/K₂₂₂) | Selective activation of one C-F bond in the CF₂H group | Synthesis of [¹⁸F]-labeled PET imaging agents |
Note: This strategy provides a novel route for isotopic labeling directly at the difluoromethyl moiety. researchgate.net
Reactions Involving the C-H Bond of the CF₂H Group for Chain Extension or Cyclization
The C-H bond in the difluoromethyl group, while generally considered less reactive than other C-H bonds, can participate in radical-mediated reactions. The •CF₂H radical is known to have nucleophilic character, similar to alkyl radicals, which dictates its reactivity towards electron-deficient systems. escholarship.org
Photocatalytic or chemically initiated radical generation from a suitable precursor can lead to the formation of a difluoromethyl radical. In the context of this compound, if an appropriate radical acceptor moiety (e.g., an unactivated alkene) is tethered to another position on the molecule (for instance, via derivatization at the C5-iodo position), an intramolecular radical cyclization could be envisioned. nih.govacs.org This would create novel, complex polycyclic structures containing the difluoromethyl group.
Furthermore, direct C-H functionalization of heterocycles with difluoromethylating reagents (e.g., using NaSO₂CF₂H under photoredox catalysis) is an established method. nih.govresearchgate.net While this is typically used to install a CF₂H group, the principles of generating and trapping •CF₂H radicals could be adapted for intermolecular reactions where the C-H bond of an existing CF₂H group is activated to form a radical that then adds to an external acceptor, achieving chain extension.
| Reaction Type | Reagents/Conditions | Potential Outcome |
| Intramolecular Radical Cyclization | Radical initiator (e.g., AIBN, photoredox catalyst) on a substrate with a tethered alkene | Formation of fused or spirocyclic ring systems |
| Intermolecular Radical Addition | Radical initiator, external alkene/alkyne acceptor | Chain extension at the C2-difluoromethyl position |
Note: These strategies are based on established principles of radical chemistry involving the CF₂H group. rsc.orgresearchgate.net
Modification of the Benzo[d]oxazole Ring System
The inherent reactivity of the benzoxazole core, coupled with the directing effects of its substituents, provides a platform for a variety of chemical transformations. The iodine atom at the C5 position serves as a versatile handle for cross-coupling reactions, while the difluoromethyl group at C2 influences the electronic properties of the heterocyclic ring.
Introduction of Substituents at Other Positions (e.g., C4, C6, C7) of the Benzene (B151609) Ring
While direct electrophilic substitution on the benzene portion of the benzoxazole ring can be challenging to control regioselectively, directed ortho-metalation (DoM) presents a powerful strategy for the introduction of substituents at specific positions. The oxazole (B20620) ring itself can act as a directing group, although its directing ability is influenced by other substituents present on the benzene ring. For 5-substituted benzoxazoles, metalation can potentially occur at the C4 or C6 positions.
In a general sense, the lithiation of a benzoxazole, followed by quenching with an electrophile, is a common method to introduce substituents. The regioselectivity of this process is dictated by the directing metalation group (DMG) hierarchy. While the oxazole nitrogen can direct lithiation to the C7 position, the presence of an iodine atom at C5 may influence the site of deprotonation due to inductive effects and potential halogen-metal exchange.
For this compound, the introduction of substituents at C4, C6, and C7 would likely involve a directed metalation approach. The choice of the organolithium reagent and reaction conditions would be crucial to control the regioselectivity. For instance, the use of a bulky base might favor deprotonation at a less sterically hindered position. Following lithiation, a wide range of electrophiles can be employed to introduce various functional groups.
Table 1: Potential Electrophiles for Functionalization of Lithiated this compound
| Electrophile | Introduced Functional Group |
| Alkyl halides (e.g., CH₃I) | Alkyl |
| Aldehydes/Ketones (e.g., CH₂O) | Hydroxyalkyl |
| Carbon dioxide (CO₂) | Carboxylic acid |
| Disulfides (e.g., (CH₃S)₂) | Thioether |
| Iodine (I₂) | Iodo |
| Chlorotrimethylsilane ((CH₃)₃SiCl) | Trimethylsilyl |
It is important to note that empirical studies would be required to determine the optimal conditions and regiochemical outcome for the directed metalation of this compound.
Annulation Strategies to Form Fused Ring Systems
The construction of fused ring systems onto the benzoxazole core can lead to novel polycyclic scaffolds with unique three-dimensional structures. Annulation strategies often involve the initial functionalization of the benzoxazole ring, followed by an intramolecular cyclization reaction.
For this compound, the iodine atom at the C5 position is a key functional group for initiating annulation sequences. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, or Suzuki coupling, can be employed to introduce a side chain at the C5 position. This side chain can then undergo a subsequent intramolecular reaction to form a new ring fused to the benzoxazole core.
For example, a Sonogashira coupling with a terminal alkyne bearing a suitable functional group could be followed by an intramolecular cyclization to construct a fused five- or six-membered ring. Similarly, a Heck reaction with an alkene could introduce a vinyl group that can participate in a subsequent pericyclic reaction or other cyclization cascades.
Another approach involves the functionalization of the C4 or C6 positions via directed metalation, as described in the previous section, followed by an intramolecular reaction with a substituent at the C5 position. This strategy allows for the regioselective construction of fused rings on either side of the iodine substituent.
Table 2: Potential Annulation Strategies for this compound
| Reaction Type | Position of Initial Functionalization | Subsequent Reaction | Fused Ring System |
| Sonogashira Coupling | C5 | Intramolecular cyclization | Fused heterocycles (e.g., furans, pyrroles) |
| Heck Coupling | C5 | Intramolecular Heck reaction, Diels-Alder | Fused carbocycles |
| Suzuki Coupling | C5 | Intramolecular cyclization | Fused aromatic or heteroaromatic rings |
| Directed Metalation | C4 or C6 | Intramolecular cross-coupling with C5-I | Fused carbocycles or heterocycles |
Ring-Opening/Reclosing Chemistry for Scaffold Rearrangement
The benzoxazole ring, while aromatic, can undergo ring-opening reactions under specific conditions, providing a pathway to structurally diverse scaffolds. These reactions often involve nucleophilic attack at the C2 position, leading to cleavage of the oxazole ring. The resulting intermediate can then be trapped or induced to undergo a rearrangement and re-cyclization to form a new heterocyclic system.
For this compound, the electron-withdrawing nature of the difluoromethyl group may render the C2 position more susceptible to nucleophilic attack. Treatment with strong nucleophiles, such as certain amines or alkoxides, could potentially lead to ring opening.
A plausible scenario involves the ring-opening of the benzoxazole to a 2-aminophenol (B121084) derivative. This intermediate could then be subjected to conditions that promote a different cyclization event. For example, reaction with a different carbonyl-containing electrophile could lead to the formation of a new benzoxazole with a different substituent at the C2 position. Alternatively, intramolecular reactions involving substituents on the benzene ring could lead to the formation of entirely different heterocyclic systems.
Library Synthesis and Parallel Derivatization for Structure-Reactivity Relationship Studies
The systematic exploration of the chemical space around a core scaffold is crucial for understanding structure-reactivity relationships. Library synthesis and parallel derivatization techniques are powerful tools for this purpose. For this compound, a combinatorial approach to its derivatization can be envisioned.
A library of derivatives could be generated by leveraging the reactivity of the C5-iodo group in a parallel synthesis format. A plate-based synthesis platform could be used to perform a variety of palladium-catalyzed cross-coupling reactions, each well containing a different coupling partner. This would rapidly generate a library of C5-substituted analogues.
Table 3: Example of a Parallel Synthesis Library Design for Derivatization of this compound at the C5 Position
| Well | Coupling Reaction | Coupling Partner | Resulting C5-Substituent |
| A1 | Suzuki | Phenylboronic acid | Phenyl |
| A2 | Suzuki | Thiophene-2-boronic acid | Thiophen-2-yl |
| B1 | Sonogashira | Phenylacetylene | Phenylethynyl |
| B2 | Sonogashira | Trimethylsilylacetylene | Trimethylsilylethynyl |
| C1 | Heck | Styrene | Styrenyl |
| C2 | Heck | Methyl acrylate | Methyl propenoate |
| D1 | Buchwald-Hartwig | Aniline | Phenylamino |
| D2 | Buchwald-Hartwig | Morpholine | Morpholino |
Similarly, a library could be constructed by first performing a directed metalation at a specific position (e.g., C4, C6, or C7) on a batch scale, followed by the parallel quenching of aliquots of the resulting lithiated intermediate with a diverse set of electrophiles.
The resulting libraries of compounds could then be subjected to a battery of chemical reactivity studies to probe the influence of the newly introduced substituents on the properties of the benzoxazole core. For instance, the effect of different C5-substituents on the reactivity of the difluoromethyl group or the benzoxazole ring itself could be systematically investigated. This data-rich approach allows for the development of a comprehensive understanding of the structure-reactivity landscape of the this compound scaffold.
Emerging Trends and Future Research Trajectories for 2 Difluoromethyl 5 Iodobenzo D Oxazole
Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly integral to modern synthetic methodologies, aiming to reduce waste, minimize energy consumption, and utilize less hazardous substances. While specific green synthesis routes for 2-(difluoromethyl)-5-iodobenzo[d]oxazole are not yet extensively documented, the broader field of benzoxazole (B165842) synthesis offers a variety of sustainable strategies that could be adapted.
Future research will likely focus on replacing traditional, often harsh, condensation and cyclization reagents with more environmentally benign alternatives. This includes the use of reusable acid catalysts, such as samarium triflate, in aqueous media, or employing metal-free promoters like imidazolium chloride. Current time information in Vancouver, CA.nih.gov The development of one-pot syntheses, which reduce the need for intermediate purification steps and minimize solvent use, will also be a key area of investigation.
Alternative energy sources are another cornerstone of green chemistry. Microwave-assisted and ultrasound-assisted syntheses have shown promise in accelerating reaction times and improving yields for benzoxazole derivatives, often under solvent-free conditions. nih.govsemanticscholar.org Biocatalysis, using enzymes to perform specific chemical transformations, represents a frontier in the green synthesis of complex molecules. princeton.edu Research into enzymes capable of catalyzing the formation of the benzoxazole ring or performing selective transformations on the pre-formed scaffold of this compound could lead to highly efficient and sustainable synthetic routes.
| Green Chemistry Approach | Potential Application to this compound Synthesis | Key Advantages |
| Use of Green Catalysts | Replacement of corrosive acids with solid-supported or reusable catalysts. | Reduced waste, catalyst recyclability, milder reaction conditions. |
| Alternative Energy Sources | Microwave or ultrasound irradiation to drive condensation and cyclization reactions. | Faster reaction times, increased energy efficiency, potential for solvent-free reactions. |
| Biocatalysis | Enzymatic synthesis of the benzoxazole core or selective functionalization. | High selectivity, mild reaction conditions, use of renewable resources. |
| Eco-Friendly Solvents | Use of water, ionic liquids, or deep eutectic solvents. | Reduced toxicity and environmental impact. |
Flow Chemistry Applications for Scalable Synthesis and Process Optimization
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, particularly for scalability, safety, and process control. The application of flow chemistry to the synthesis of this compound is a promising avenue for its efficient and safe production on a larger scale.
Microreactors provide enhanced heat and mass transfer, allowing for precise control over reaction parameters such as temperature and residence time. semanticscholar.orgnih.gov This level of control can lead to improved yields and selectivities, as well as the ability to safely handle reactive intermediates that would be problematic in a batch setting. For instance, multi-step flow processes have been developed for the synthesis of highly functionalized benzoxazoles, demonstrating the potential for integrating several reaction steps into a single, continuous operation. Current time information in Vancouver, CA.nih.govnih.gov
The scalable synthesis of this compound in a flow regime would involve the optimization of parameters such as reagent concentration, flow rate, and reactor design. This approach not only facilitates larger scale production but also allows for rapid process optimization and the generation of kinetic data. The use of in-line purification techniques, such as polymer-supported scavengers, can further streamline the process by avoiding traditional aqueous workups and chromatography. princeton.edu
| Flow Chemistry Parameter | Impact on Synthesis of this compound |
| Residence Time | Precise control over reaction time, allowing for optimization of yield and minimization of byproducts. |
| Temperature Control | Rapid and efficient heat exchange, enabling the use of highly exothermic reactions and improving safety. |
| Mixing Efficiency | Enhanced mixing of reagents, leading to faster reaction rates and improved homogeneity. |
| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production by running the system for longer or using parallel reactors. |
Chemo- and Regioselective Late-Stage Functionalization of Complex Precursors
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating analogues of a lead compound without the need for de novo synthesis. rsc.org For a molecule like this compound, which possesses multiple potential reaction sites, the development of chemo- and regioselective LSF methods is a critical research trajectory.
The iodine atom at the 5-position of the benzoxazole ring is a prime handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.goveurekaselect.com These reactions would allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, thereby enabling the exploration of the structure-activity relationship of derivatives.
The difluoromethyl group at the 2-position and the aromatic protons on the benzo-fused ring also present opportunities for functionalization. Palladium-catalyzed C-H functionalization has been demonstrated for the introduction of the difluoromethyl group at the C(2) position of benzoxazoles, indicating the potential for further derivatization at this site. Current time information in Vancouver, CA.nih.gov Furthermore, the development of methods for the regioselective functionalization of the C-H bonds at positions 4, 6, and 7 of the benzoxazole core would provide access to a wider range of structural diversity.
Development of Novel Reagents and Catalysts for Specific Transformations
The development of novel reagents and catalysts is a continuous driving force in expanding the toolbox of synthetic chemists. For this compound, future research will likely focus on reagents and catalysts that enable more efficient and selective transformations.
In the area of difluoromethylation, new reagents that operate under mild conditions and exhibit high functional group tolerance are of great interest. Current time information in Vancouver, CA.nih.govsemanticscholar.orgresearchgate.net While the target molecule already contains a difluoromethyl group, these reagents could be used in the synthesis of analogues or for the functionalization of other positions on the molecule.
For the iodinated position, the development of more active and selective cross-coupling catalysts is an ongoing area of research. This includes the design of new phosphine ligands and N-heterocyclic carbene (NHC) ligands for palladium catalysts that can improve reaction efficiency and expand the scope of compatible coupling partners. eurekaselect.comnih.govmdpi.com Furthermore, catalysts based on more abundant and less toxic metals, such as copper and iron, are being explored as sustainable alternatives to palladium. rsc.orgnih.gov
The C-H bonds of the benzoxazole ring are also targets for functionalization. The development of catalysts that can selectively activate and functionalize these bonds in the presence of the other reactive sites of the molecule is a significant challenge and a key area for future research. nih.govchemcopilot.commdpi.com
| Transformation | Novel Reagents/Catalysts | Potential Impact |
| Difluoromethylation | Radical difluoromethylating agents (e.g., Zn(SO₂CF₂H)₂), nucleophilic difluoromethylating reagents (e.g., TMSCF₂H). | Milder reaction conditions, broader substrate scope for analogue synthesis. |
| Cross-Coupling | Advanced phosphine and NHC ligands for palladium, catalysts based on copper or iron. | Increased efficiency, lower catalyst loading, use of more sustainable metals. |
| C-H Functionalization | Ruthenium and copper catalysts for directed C-H activation. | Regioselective introduction of new functional groups on the benzoxazole core. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced spectroscopic techniques are poised to play a crucial role in optimizing the synthesis and transformations of this compound.
In-situ and operando spectroscopy, where the reaction is monitored directly as it occurs, are powerful tools for this purpose. Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide information about the concentration of reactants, products, and intermediates over time. Current time information in Vancouver, CA.nih.gov For reactions involving organometallic catalysts, these methods can help to identify the active catalytic species and elucidate the catalytic cycle.
Flow NMR spectroscopy is another emerging technique that is particularly well-suited for monitoring continuous-flow reactions. rsc.org By integrating an NMR spectrometer into a flow system, it is possible to obtain detailed structural information about the species present in the reaction mixture at any given time. This can be instrumental in identifying unexpected byproducts and understanding complex reaction networks.
Fluorescent probes that change their emission properties in response to changes in the chemical environment can also be employed for real-time monitoring. biotech-asia.org The development of probes that are sensitive to the progress of specific reactions involved in the synthesis or functionalization of this compound could offer a high-throughput method for reaction optimization.
Integration of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. chemcopilot.comfrontiersin.org These computational tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes.
For a molecule like this compound, ML models can be trained on existing datasets of similar reactions to predict the success of a proposed transformation. For example, a model could be developed to predict the yield of a cross-coupling reaction at the 5-iodo position based on the choice of catalyst, ligand, base, and solvent. semanticscholar.orgprinceton.edunih.govnih.gov This would allow chemists to perform in silico screening of reaction conditions, saving time and resources.
AI can also be used to predict the regioselectivity of reactions, which is a critical challenge in the late-stage functionalization of complex molecules. nih.govresearchgate.net By analyzing the electronic and steric properties of the substrate, an AI model could predict the most likely site of C-H functionalization on the benzoxazole ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
